Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
Description
Contextualization within Sulfonamide Chemistry and Benzoic Acid Derivatives Research
Sulfonamides, characterized by the -SO2NH- functional group, represent a cornerstone of medicinal chemistry, having given rise to a wide array of therapeutic agents since their discovery. researchgate.netajchem-b.comwikipedia.org This class of compounds is renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The mechanism of action for antibacterial sulfonamides often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org
Benzoic acid and its derivatives are also pivotal in pharmaceutical and chemical research. The carboxylic acid group can participate in hydrogen bonding and can be readily converted into other functional groups, making it a versatile scaffold in drug design. Research on benzoic acid derivatives has led to the development of numerous drugs with a wide range of applications.
The compound in focus, Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-, is situated at the intersection of these two significant areas of research. The general synthetic route to such compounds involves the reaction of a substituted sulfonyl chloride with an aminobenzoic acid. Specifically, 4-aminobenzoic acid is reacted with 4-phenoxybenzenesulfonyl chloride to yield the target molecule. This straightforward synthesis allows for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Significance of the (4-Phenoxyphenyl)sulfonyl Moiety in Molecular Design
The (4-phenoxyphenyl)sulfonyl moiety is a key structural feature that imparts specific physicochemical properties to the molecule. The phenoxy group, connected to the phenylsulfonyl core via an ether linkage, introduces a degree of conformational flexibility. This flexibility can be advantageous in drug design, allowing the molecule to adapt its conformation to bind effectively to a biological target.
Furthermore, the two phenyl rings of the phenoxyphenyl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules like proteins and enzymes. These interactions can contribute significantly to the binding affinity and specificity of the compound. The sulfonyl group itself is a strong hydrogen bond acceptor, which can further enhance binding to a target protein.
Overview of Research Trajectories for Benzoic Acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
While specific, in-depth research on Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- is not extensively documented in publicly available literature, the research trajectories for structurally similar compounds provide a clear indication of its potential areas of investigation. The primary focus of research on related 4-(phenylsulfonamido)benzoic acid derivatives has been in the exploration of their biological activities.
Key research directions for this class of compounds include:
Antimicrobial Activity: Given the well-established antibacterial properties of sulfonamides, a primary research trajectory is the evaluation of their efficacy against various bacterial and fungal strains. nih.gov
Enzyme Inhibition: Many sulfonamides are known to be potent enzyme inhibitors. Research in this area would focus on identifying specific enzymes that are modulated by this compound, which could be relevant in various disease pathways. researchgate.net
Anticancer Research: The sulfonamide scaffold is present in several anticancer drugs. Therefore, investigating the cytotoxic effects of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- on various cancer cell lines is a logical avenue of research.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxyphenyl and benzoic acid moieties would allow researchers to understand how different substituents influence the biological activity, providing insights for the design of more potent and selective analogues. nih.gov
Table of Compound Properties
| Property | Value |
| IUPAC Name | 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid |
| Molecular Formula | C19H15NO5S |
| Molecular Weight | 369.39 g/mol |
| CAS Number | 302603-63-0 |
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-phenoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c21-19(22)14-6-8-15(9-7-14)20-26(23,24)18-12-10-17(11-13-18)25-16-4-2-1-3-5-16/h1-13,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMDBURJZKLTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362018 | |
| Record name | Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302603-63-0 | |
| Record name | Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzoic Acid, 4 4 Phenoxyphenyl Sulfonyl Amino
Historical Development of Synthetic Routes
The historical synthesis of sulfonamides dates back to the early 20th century, with the discovery of Prontosil in 1932, the first commercially available antibacterial sulfonamide. researchgate.netwikipedia.org The foundational synthetic method, which remains a cornerstone of sulfonamide chemistry, is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. wikipedia.orgresearchgate.netcbijournal.com
The development of synthetic routes for the necessary precursors has also evolved. Early industrial production of 4-aminobenzoic acid (PABA) was established through two primary pathways: the reduction of 4-nitrobenzoic acid and the Hofmann degradation of the monoamide derived from terephthalic acid. nbinno.comwikipedia.org These methods were crucial for supplying PABA in large quantities for various applications, including the synthesis of pharmaceuticals.
The synthesis of aryl sulfonyl chlorides, the other key precursor, has traditionally relied on two main approaches: the electrophilic aromatic substitution of arenes with chlorosulfonic acid and the oxidative chlorination of organosulfur compounds like thiols. nih.gov The former method, while direct, often requires harsh acidic conditions and can suffer from a lack of regioselectivity. The synthesis of benzenesulfonyl chloride itself, for instance, was historically achieved by reacting sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride, or through the direct chlorosulfonation of benzene (B151609). orgsyn.org These early methods laid the groundwork for the synthesis of more complex sulfonyl chlorides, including the 4-phenoxybenzenesulfonyl chloride required for the target molecule.
Optimized Synthetic Pathways and Process Chemistry
The optimized synthesis of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- logically proceeds via the condensation of 4-aminobenzoic acid and 4-phenoxybenzenesulfonyl chloride. The efficiency of this pathway is contingent on the high-yield preparation of these precursors and the optimization of the final coupling step.
Preparation of 4-Phenoxybenzenesulfonyl Chloride: Diphenyl ether undergoes electrophilic aromatic substitution with chlorosulfonic acid.
Preparation of 4-Aminobenzoic Acid: Typically sourced commercially, but can be synthesized via the catalytic hydrogenation of 4-nitrobenzoic acid.
Final Condensation: 4-Aminobenzoic acid is reacted with 4-phenoxybenzenesulfonyl chloride in the presence of a base to yield the final product.
Regioselective Functionalization Strategies
A critical aspect of the synthesis is the regioselective chlorosulfonation of diphenyl ether to produce the desired 4-phenoxybenzenesulfonyl chloride. The phenoxy group is an ortho-, para-directing activator. Due to steric hindrance from the bulky phenoxy group at the ortho positions, the sulfonation reaction is expected to predominantly occur at the para position, leading to the desired 4-substituted product. A patented process describes the chlorosulfonation of diphenyl ether to yield 4,4'-diphenyl ether disulphonic acid dichloride, indicating that the para-position is highly susceptible to this reaction. google.com Careful control of reaction conditions, such as temperature and stoichiometry of the chlorosulfonic acid, is crucial to maximize the yield of the mono-sulfonylated product and minimize the formation of di-substituted and other isomeric byproducts.
Catalyst Systems and Reaction Conditions
The final sulfonamide-forming reaction is typically carried out by reacting 4-aminobenzoic acid with 4-phenoxybenzenesulfonyl chloride. This reaction is generally performed in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium carbonate, to act as a scavenger for the hydrochloric acid byproduct. mdpi.comnih.gov The reaction is often conducted in a polar aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature.
For the synthesis of the precursors, modern catalytic systems offer significant advantages. The reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid is efficiently achieved through catalytic hydrogenation using catalysts like Raney nickel or Palladium on carbon (Pd/C) under hydrogen pressure. chemicalbook.comresearchgate.net
More advanced, palladium-catalyzed methods have been developed for the synthesis of aryl sulfonyl chlorides from arylboronic acids, which offer milder conditions and greater functional group tolerance compared to traditional methods. nih.gov Furthermore, copper-catalyzed three-component reactions involving an aryl radical precursor, an amine, and a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) provide a direct, one-step route to sulfonamides. acs.orgthieme-connect.com
| Reaction Step | Reagents and Catalysts | Conditions | Typical Yield |
| Chlorosulfonation | Diphenyl ether, Chlorosulfonic acid, Thionyl chloride | -10 to +20 °C, then reflux | High (Specific yield not detailed) google.com |
| PABA Synthesis | 4-Nitrobenzoic acid, H₂, Raney Nickel | 100±2°C, 0.9±0.1MPa H₂ pressure, 4h | 97.2% chemicalbook.com |
| Sulfonamide Formation | 4-Aminobenzoic acid, p-Toluenesulfonyl chloride, Na₂CO₃ | Aqueous solution, room temp. | >90% (for analogous reaction) mdpi.com |
| Cu-catalyzed Sulfonylation | Aryldiazonium salt, DABSO, N-chloroamine, Cu catalyst | Mild conditions | Good yields (Specifics vary) organic-chemistry.org |
Yield Enhancement and Purity Considerations
High yield and purity are paramount in chemical synthesis. For the synthesis of 4-aminobenzoic acid via hydrogenation of 4-nitrobenzoic acid, yields can be as high as 97.2% after purification. chemicalbook.com In the final sulfonamide formation step, yields for analogous reactions are often excellent, frequently exceeding 90%. cbijournal.commdpi.com
Purification of the final product, Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-, is typically achieved by recrystallization. The process involves dissolving the crude product in a suitable hot solvent, followed by cooling to allow the purified crystalline product to precipitate, leaving impurities in the solution. Common solvents for recrystallizing sulfonamides include methanol (B129727) or ethanol (B145695). The acidic nature of the carboxylic acid group allows for an alternative purification strategy: the product can be dissolved in a basic aqueous solution and then re-precipitated by acidification, which helps to remove non-acidic impurities. Monitoring purity is typically performed using techniques like Thin Layer Chromatography (TLC) and confirmed by melting point analysis and spectroscopic methods.
| Parameter | Method | Description |
| Yield Enhancement | Optimized Reaction Conditions | Control of temperature, pressure, and stoichiometry to favor product formation. |
| Yield Enhancement | Catalysis | Use of catalysts (e.g., Pd/C, Cu salts) to increase reaction rate and efficiency. nih.govacs.org |
| Purification | Recrystallization | Dissolving the crude product in a hot solvent and cooling to obtain pure crystals. |
| Purification | Acid-Base Extraction | Utilizing the carboxylic acid functional group to dissolve the product in base and re-precipitate with acid. |
| Purity Analysis | Chromatography (TLC, HPLC) | To separate the product from unreacted starting materials and byproducts. |
| Purity Analysis | Spectroscopy (NMR, IR) | To confirm the chemical structure of the final product. |
| Purity Analysis | Melting Point Analysis | A sharp melting point range indicates high purity of the crystalline solid. |
Novel Approaches in Benzoic Acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- Synthesis
Recent advancements in organic synthesis have focused on developing more efficient, safer, and environmentally friendly methods for constructing chemical bonds, including the sulfonamide linkage.
One-pot, multi-component reactions are gaining prominence. For instance, a palladium-catalyzed coupling of aryl iodides with the sulfur dioxide surrogate DABSO can generate aryl ammonium (B1175870) sulfinates, which can then be converted in the same pot to sulfonamides by treatment with an amine and bleach. organic-chemistry.org Synergistic photoredox and copper catalysis allows for the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source in a single step at room temperature. acs.org
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For sulfonamide synthesis, several greener alternatives to traditional methods have been developed.
Aqueous Synthesis: Conducting the reaction of sulfonyl chlorides with amines in water, using sodium carbonate as an inexpensive and non-toxic base, eliminates the need for volatile and often toxic organic solvents. mdpi.comscilit.com The product often precipitates directly from the reaction mixture, simplifying purification.
Mechanochemistry: A solvent-free mechanochemical approach using a ball mill has been demonstrated for sulfonamide synthesis. This method involves a one-pot, two-step procedure starting from disulfides, which are oxidized and chlorinated in the solid state before amination. rsc.org
Alternative Reagents and Solvents: The use of safer sulfur dioxide surrogates, such as DABSO, avoids the handling of toxic, gaseous SO₂. thieme-connect.com Sustainable strategies also explore the use of alternative solvents like ethanol or glycerol (B35011) and eco-friendly oxidants. researchgate.net
Electrosynthesis: Electrochemical methods offer a conceptually new and greener route to sulfonamides by avoiding harsh chemical oxidants and reagents. chemistryworld.com
Catalytic Routes: The development of catalytic systems, as mentioned previously, aligns with green chemistry principles by enabling reactions to proceed under milder conditions with higher atom economy. nih.govthieme-connect.com
These novel and green approaches offer promising avenues for the future synthesis of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- and related compounds, emphasizing efficiency, safety, and environmental sustainability.
Flow Chemistry and Continuous Synthesis Methods
While specific literature detailing the end-to-end continuous synthesis of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- is not extensively documented, the principles of flow chemistry can be applied to its key bond-forming reactions. The core structure of the target molecule consists of a sulfonamide linkage and a diaryl ether moiety. The application of flow chemistry to the synthesis of aryl sulfonyl chlorides and subsequent sulfonamide formation is a well-established concept that can be extrapolated to the synthesis of this specific molecule. mdpi.com
Continuous stirred-tank reactors (CSTRs) and plug flow reactors (PFRs) are central to flow chemistry setups. For the synthesis of the key intermediate, 4-phenoxybenzenesulfonyl chloride, a continuous process could be envisioned. This would involve the continuous feeding of 4-phenoxyaniline (B93406) into a reactor with a diazotization agent, followed by reaction with sulfur dioxide in the presence of a copper catalyst, a process known as the Meerwein arylation. The subsequent chlorination to the sulfonyl chloride could also be performed in a continuous manner.
A significant advantage of flow chemistry is the ability to handle hazardous reagents and intermediates safely due to the small reaction volumes at any given time. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. amidetech.com
The subsequent sulfonamide formation, by reacting 4-phenoxybenzenesulfonyl chloride with 4-aminobenzoic acid, can also be adapted to a continuous flow process. This would typically involve pumping streams of the two reactants into a heated reactor coil or a CSTR to facilitate the reaction. In-line purification techniques, such as continuous liquid-liquid extraction or passing the stream through scavenger resins, could be integrated to remove unreacted starting materials and byproducts, leading to a streamlined and automated process. uc.pt
Table 1: Potential Parameters for Continuous Sulfonamide Formation
| Parameter | Range | Purpose |
| Reactor Type | PFR (Packed-Bed or Coil) / CSTR | To ensure efficient mixing and heat transfer. |
| Temperature | 25 - 150 °C | To control the reaction rate. |
| Residence Time | 1 - 30 minutes | To allow for complete conversion. |
| Solvent | Acetonitrile (B52724), THF, Dioxane | To dissolve reactants and facilitate the reaction. |
| Base | Triethylamine, DIPEA (in flow) | To neutralize the HCl byproduct. |
| Stoichiometry | Near 1:1 ratio of reactants | To minimize waste. |
The development of automated flow peptide synthesizers, which handle sequential amide bond formations with high fidelity, demonstrates the potential for complex multi-step syntheses in a continuous fashion. amidetech.comchemrxiv.org These principles can be adapted for the synthesis of non-peptidic molecules like Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-.
Derivatization Strategies of the Benzoic Acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- Scaffold
The scaffold of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- offers several sites for derivatization, allowing for the systematic modification of its physicochemical and biological properties. The primary points for derivatization are the carboxylic acid group, the sulfonamide nitrogen, and the aromatic rings.
The carboxylic acid moiety is a versatile handle for a wide range of transformations. Esterification with various alcohols can be performed to modulate lipophilicity. Amidation, reacting the carboxylic acid with a diverse library of amines, leads to the formation of carboxamides. This can be achieved through standard coupling reagents such as HATU or HOBt/EDC, or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine. These methods are readily adaptable to high-throughput synthesis platforms.
Modification of the sulfonamide nitrogen is another key strategy. While direct alkylation of the sulfonamide NH can be challenging, it can be achieved under specific basic conditions. More commonly, derivatization at this position is incorporated during the synthesis by using a substituted 4-aminobenzoic acid derivative in the initial sulfonamide formation step.
Derivatization of the aromatic rings, while synthetically more complex, allows for the introduction of a wide array of functional groups that can profoundly influence the molecule's properties. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed. However, the directing effects of the existing substituents (the phenoxy and sulfonylamino groups) must be carefully considered to achieve the desired regioselectivity. For instance, the phenoxy group is an ortho-, para-director, while the sulfonylamino group is a deactivating meta-director on one ring and the benzoic acid is a meta-director on the other.
Table 2: Overview of Derivatization Strategies
| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Derivative |
| Esterification | Carboxylic Acid | Alcohols, DCC/DMAP | Esters |
| Amidation | Carboxylic Acid | Amines, HATU/DIPEA | Carboxamides |
| N-Alkylation | Sulfonamide NH | Alkyl halides, Base | N-Alkyl Sulfonamides |
| Nitration | Aromatic Rings | HNO₃/H₂SO₄ | Nitro derivatives |
| Halogenation | Aromatic Rings | NBS, NCS | Halogenated derivatives |
| Acylation | Aromatic Rings | Acyl chlorides, AlCl₃ | Acyl derivatives |
Furthermore, derivatization can be achieved by employing pre-functionalized building blocks in the initial synthesis. For example, using substituted 4-phenoxyanilines or substituted 4-aminobenzoic acids would directly lead to derivatives of the core scaffold. This approach is often more efficient and provides better control over the final structure. The synthesis of derivatives of 2-, 3-, and 4-aminobenzoic acid has been explored, providing a toolbox of starting materials for such strategies. researchgate.netresearchgate.net The Buchwald-Hartwig cross-coupling reaction is another powerful tool for creating substituted diaryl ether linkages, which could be employed to generate a variety of derivatized precursors. researchgate.netnih.gov
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography of Benzoic Acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- and its Congeners
While a specific crystal structure for Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- is not publicly available, detailed analysis of its close analogs, such as 4-Benzenesulfonamidobenzoic acid and 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, provides a robust model for its solid-state behavior. nih.govnih.gov
The crystal packing of sulfonamido-benzoic acids is dominated by strong hydrogen bonding interactions. A ubiquitous feature is the formation of centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. nih.govtandfonline.com This head-to-head arrangement is a classic supramolecular synthon for carboxylic acids.
These primary dimeric units are further interconnected into more complex networks. In the case of 4-Benzenesulfonamidobenzoic acid, adjacent molecules are linked by intermolecular N—H⋯O hydrogen bonds, where the sulfonamide N-H group acts as a donor and a sulfonyl oxygen atom as an acceptor. nih.govnih.gov Additional stability is conferred by weaker C—H⋯O interactions. nih.gov
The dihedral angle between the two aromatic rings in these structures is a key conformational parameter. In 4-Benzenesulfonamidobenzoic acid, this angle is reported to be 45.36 (15)°. nih.gov A similar non-planar arrangement is expected for the title compound, influenced by the steric demands of the sulfonyl group and the additional phenoxy substituent. The torsion angle around the central S-N bond (e.g., C(aryl-amino)—N—S—C(aryl-sulfonyl)) is also critical, with values around 70° observed in congeners, indicating a twisted conformation. nih.gov
Table 1: Crystallographic Data for a Congener Compound (4-Benzenesulfonamidobenzoic acid)
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₃H₁₁NO₄S | nih.gov |
| Dihedral Angle (Aromatic Rings) | 45.36 (15)° | nih.gov |
| Torsion Angle (C-N-S-C) | 70 (1)° | nih.gov |
This interactive table summarizes key structural parameters derived from the crystallographic analysis of a close analog, providing a predictive framework for the title compound.
Conformational polymorphism, where a compound exists in different crystal structures due to variations in molecular conformation, is a well-documented phenomenon in flexible molecules. For derivatives of (phenylamino)benzoic acids, polymorphism often arises from the conformational flexibility of the molecule. nih.gov The presence of multiple rotatable bonds (C-N, S-N, C-S, and C-O) in Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- suggests a high potential for the existence of different conformers in the solid state.
Studies on related systems have shown that different crystallization conditions can trap various molecular conformations, leading to distinct packing arrangements and, consequently, different physical properties. The interplay between strong hydrogen bonds forming predictable synthons (like the carboxylic acid dimer) and weaker, less directional forces, combined with the molecule's ability to adopt various low-energy conformations, makes conformational polymorphism a significant possibility for this compound.
Solution-State Conformation through Multidimensional NMR Spectroscopy
The conformation and dynamics of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- in solution are governed by rotations around its single bonds. Multidimensional NMR techniques are powerful tools for probing these aspects, although specific data for the title compound are not available in the literature.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about through-space proximity of protons (typically within 5 Å). For the title compound, key NOE/ROE correlations would be expected between:
The sulfonamide N-H proton and protons on both adjacent aromatic rings.
Protons of the phenoxy ring and the adjacent sulfonyl-bearing ring.
Protons on the benzoic acid moiety and the N-H proton.
Observing these correlations would help define the time-averaged spatial disposition of the aromatic rings relative to each other in solution. Studies on other diaryl systems have successfully used this approach to determine predominant conformers. mdpi.com
Dynamic NMR (DNMR) studies on related sulfonamides have revealed restricted rotation around the C—N or S—N single bonds, leading to observable dynamic effects in their NMR spectra at different temperatures. tandfonline.comtandfonline.com For instance, a study on a functionalized sulfonamide identified a rotational barrier around the C-N bond with a free energy of activation (ΔG‡) of 75.6 ± 2 kJ·mol⁻¹. tandfonline.com
For Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-, hindered rotation around the S-N bond could lead to the broadening or coalescence of signals for the protons on the aromatic rings at specific temperatures. By analyzing the spectra at various temperatures (Variable-Temperature NMR), it would be possible to calculate the energy barrier for this rotation, providing quantitative insight into the molecule's conformational flexibility in solution.
Vibrational Spectroscopy for Characteristic Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of the molecule by probing its characteristic bond vibrations. While a dedicated spectrum for the title compound is not published, the expected vibrational modes can be reliably predicted based on extensive data from its constituent functional groups and related molecules such as 4-aminobenzoic acid and various benzenesulfonamides. researchgate.netresearchgate.netnih.gov
The key characteristic vibrations for Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- are:
Sulfonyl Group (SO₂): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group are expected in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org
Sulfonamide Linkage: The S-N stretching vibration typically appears in the 920-890 cm⁻¹ range. rsc.org The N-H stretching vibration is expected as a band around 3300-3200 cm⁻¹.
Carboxylic Acid Group: A broad O-H stretching band is anticipated over a wide range (3300-2500 cm⁻¹) due to strong hydrogen bonding. The C=O stretching vibration is a prominent feature, typically appearing around 1710-1680 cm⁻¹ for dimeric acids. mdpi.com
Aromatic Rings & Ether Linkage: C-H stretching vibrations for the aromatic rings are expected above 3000 cm⁻¹. C=C stretching vibrations within the rings occur in the 1600-1450 cm⁻¹ region. The asymmetric C-O-C stretching of the diaryl ether linkage is expected around 1260-1240 cm⁻¹. rsc.org
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) |
| Sulfonamide | N-H stretch | 3300 - 3200 |
| Aromatic Rings | C-H stretch | > 3000 |
| Carboxylic Acid | C=O stretch (dimer) | 1710 - 1680 |
| Sulfonyl (SO₂) | Asymmetric stretch | 1350 - 1300 |
| Diaryl Ether | C-O-C asymmetric stretch | 1260 - 1240 |
| Sulfonyl (SO₂) | Symmetric stretch | 1160 - 1140 |
This interactive table provides a summary of the predicted key vibrational bands based on the analysis of analogous compounds.
FT-IR and Raman Spectroscopic Fingerprinting
FT-IR Spectroscopy: The FT-IR spectrum is anticipated to be dominated by several key absorption bands. The carboxylic acid group will exhibit a broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, a result of strong intermolecular hydrogen bonding that leads to the formation of centrosymmetric dimers in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong band around 1700-1680 cm⁻¹. The N-H stretching of the sulfonamide group should be observable in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are characteristic and typically found near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings will produce a series of bands in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the diphenyl ether linkage is anticipated to be in the 1270-1230 cm⁻¹ range.
Raman Spectroscopy: The Raman spectrum will complement the FT-IR data. Aromatic ring vibrations are typically strong in Raman spectra. The symmetric "ring breathing" mode of the para-substituted benzene (B151609) ring is expected to be a prominent feature. The SO₂ symmetric stretching vibration, which is often strong in the Raman spectrum, will further confirm the presence of the sulfonamide group. The C=O stretch of the carboxylic acid will also be visible, though potentially weaker than in the FT-IR spectrum.
The following table summarizes the expected key vibrational frequencies based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak or not observed |
| C=O stretch | 1700-1680 (strong) | 1700-1680 (medium) | |
| Sulfonamide | N-H stretch | 3300-3200 (medium) | 3300-3200 (medium) |
| SO₂ asymmetric stretch | 1350-1300 (strong) | 1350-1300 (weak) | |
| SO₂ symmetric stretch | 1160-1140 (strong) | 1160-1140 (strong) | |
| Aromatic Rings | C-H stretch | >3000 (medium) | >3000 (strong) |
| C=C stretch | 1600-1450 (multiple bands) | 1600-1450 (strong) | |
| Diphenyl Ether | C-O-C stretch | 1270-1230 (strong) | 1270-1230 (medium) |
Correlation with Molecular Vibrational Modes
A deeper understanding of the spectroscopic data can be achieved by correlating the observed bands with specific molecular vibrational modes. This is often aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding atomic motions. A DFT study on the closely related molecule 4-(carboxyamino)-benzoic acid provides a valuable reference for these assignments. researchgate.net
The vibrational modes can be categorized as follows:
High-Frequency Vibrations: The region above 3000 cm⁻¹ is dominated by O-H, N-H, and aromatic C-H stretching modes. The broadness of the O-H band is a clear indicator of hydrogen bonding. researchgate.net
Carbonyl and Aromatic Stretching Region: The intense C=O stretching vibration is a hallmark of the carboxylic acid group. The aromatic C=C stretching modes, appearing as a set of bands between 1600 cm⁻¹ and 1450 cm⁻¹, are characteristic of the phenyl rings.
Sulfonyl Group Vibrations: The strong asymmetric and symmetric SO₂ stretching vibrations are definitive markers for the sulfonamide linkage. These are typically well-separated and intense bands.
Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex array of bending, scissoring, wagging, and twisting motions of the various functional groups, including C-N stretching, C-O stretching, and various in-plane and out-of-plane C-H bending modes. The C-O-C stretching of the ether linkage is also found in this region.
The table below presents a more detailed assignment of vibrational modes, drawing on theoretical calculations for 4-(carboxyamino)-benzoic acid and experimental data for related sulfonamides. researchgate.netnih.gov
| Wavenumber (cm⁻¹) (Calculated) | Assignment (Potential Energy Distribution) |
| ~3490 | N-H stretching |
| ~3100 | Aromatic C-H stretching |
| ~1720 | C=O stretching of carboxylic acid |
| ~1600, 1580, 1500 | Aromatic C=C stretching |
| ~1420 | C-N stretching |
| ~1330 | SO₂ asymmetric stretching |
| ~1280 | In-plane C-H bending |
| ~1150 | SO₂ symmetric stretching |
| ~1100 | Aromatic ring breathing |
| ~850 | Out-of-plane C-H bending (para-substitution) |
Chiroptical Properties and Stereochemical Investigations
Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it is not expected to exhibit chiroptical properties such as optical rotation or circular dichroism in an achiral environment.
Computational and Theoretical Chemistry of Benzoic Acid, 4 4 Phenoxyphenyl Sulfonyl Amino
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure
No specific research data is available for this compound.
HOMO-LUMO Gap Analysis and Reactivity Prediction
No specific research data is available for this compound.
Electrostatic Potential Surface Mapping
No specific research data is available for this compound.
Molecular Dynamics Simulations
Conformational Space Exploration in Solution
No specific research data is available for this compound.
Solvent Effects on Molecular Behavior
No specific research data is available for this compound.
QSAR and QSPR Modeling Approaches for Benzoic Acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- Derivatives
Identification of Key Structural Descriptors
Without specific studies that have performed molecular docking of "Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-" with biological targets, any analysis of binding pockets, key interactions, binding modes, or affinities would be entirely hypothetical. Similarly, the development of QSAR and QSPR models requires a dataset of analogous compounds with measured biological activities or properties, which is not available for this specific chemical scaffold. Therefore, the identification of key structural descriptors and the development of predictive models cannot be conducted.
It is important to note that while the methodologies for such computational studies are well-established, their application and the resulting data are highly specific to the molecule and the biological context being investigated. Extrapolating findings from other, even structurally similar, compounds would not provide the focused and accurate information requested.
This lack of specific data highlights a potential area for future research. The synthesis and biological evaluation of a series of derivatives of "Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-" would be the first step toward generating the necessary data for robust QSAR and QSPR modeling. Furthermore, in silico molecular docking studies could be performed if a relevant biological target for this compound is identified.
Until such research is conducted and published, a detailed and evidence-based article on the computational and theoretical chemistry of "Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-" remains an endeavor for future scientific investigation.
Mechanistic Investigations of Benzoic Acid, 4 4 Phenoxyphenyl Sulfonyl Amino Activity in Vitro/molecular Level
Enzyme Inhibition Kinetics and Characterization (In Vitro)
Comprehensive analysis of the enzyme inhibition kinetics of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- would be crucial to understanding its potential as an enzyme inhibitor. However, specific studies on this compound have not been identified.
Determination of IC50 and Ki Values
There is no published data reporting the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- against any specific enzyme targets. These values are fundamental in quantifying the potency of an inhibitor.
Table 1: Enzyme Inhibition Data for Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
| Enzyme Target | IC50 (µM) | Ki (µM) |
| Data Not Available | Data Not Available | Data Not Available |
Reversibility and Irreversibility Studies
Investigations into whether Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- acts as a reversible or irreversible inhibitor have not been reported. Such studies, often involving dialysis or rapid dilution experiments, are necessary to determine the nature of the inhibitor-enzyme interaction.
Allosteric vs. Orthosteric Binding Mechanisms
The specific binding mechanism of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- remains uncharacterized. Mechanistic studies, such as competition assays with known active site ligands, would be required to determine if it binds to the enzyme's active (orthosteric) site or to a secondary (allosteric) site.
Receptor Binding Assays and Receptor Selectivity (In Vitro)
Information regarding the interaction of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- with specific receptors is not available in the current body of scientific literature.
Radioligand Binding Displacement Studies
No radioligand binding displacement studies have been published for Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-. These assays are essential for determining the binding affinity of a compound for a particular receptor and for assessing its selectivity across different receptor subtypes.
Functional Assays for Agonist/Antagonist Profiling
There is no available data from functional assays to characterize the activity of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- as a potential agonist, antagonist, or inverse agonist at any receptor. Such assays are critical for understanding the functional consequences of receptor binding.
Cellular Pathway Modulation Studies (In Vitro Cell Models)
Detailed studies elucidating the specific cellular pathway modulation by Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- are limited. However, by examining the effects of structurally similar compounds, potential mechanisms of action can be inferred.
Direct evidence of gene expression or protein level changes induced by Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- is not prominently documented. However, studies on analogous structures, such as 1,4-bis(arylsulfonamido)benzene derivatives, have demonstrated the capacity of this chemical class to modulate gene expression. For instance, certain derivatives have been shown to upregulate the transcription of Nrf2-dependent genes like GSTM3, HMOX2, and NQO1 by inhibiting the Keap1-Nrf2 protein-protein interaction. This suggests that compounds with a similar sulfonamido-aromatic core could potentially influence cellular redox homeostasis and detoxification pathways through transcriptional regulation.
Furthermore, research on simpler benzoic acid derivatives, such as 4-hydroxy-benzoic acid, has indicated effects on protein phosphorylation. In specific in vitro models, 4-hydroxy-benzoic acid was observed to increase the protein expression levels of phosphorylated ERK (p-ERK), phosphorylated AKT (p-AKT), and phosphorylated estrogen receptor alpha (p-ERα). While these findings are on a simpler, related molecule, they highlight the potential for benzoic acid-containing compounds to influence key signaling protein levels.
Table 1: Potential Gene and Protein Level Modulation by Analagous Compounds
| Compound Class | Target Pathway/Protein | Observed Effect | Potential Implication for Target Compound |
|---|---|---|---|
| 1,4-bis(arylsulfonamido)benzene derivatives | Keap1-Nrf2 | Upregulation of Nrf2 target genes (e.g., GSTM3, HMOX2) | Potential to modulate cellular stress response pathways. |
This table is illustrative and based on the activities of structurally related compounds.
Specific cell signaling pathways perturbed by Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- have not been definitively characterized. However, based on the activities of related molecules, several pathways can be highlighted as potentially susceptible to modulation.
The aforementioned increase in p-ERK and p-AKT by a related benzoic acid derivative suggests a potential interaction with the MAPK/ERK and PI3K/AKT signaling cascades. These pathways are central to the regulation of cell proliferation, survival, and apoptosis. Perturbation of these pathways could be a key mechanistic feature of this class of compounds.
Additionally, the demonstrated activity of similar sulfonamide-containing compounds as inhibitors of protein-protein interactions (e.g., Keap1-Nrf2) points towards a broader potential to disrupt signaling complexes. The specific topology of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- may lend itself to interfering with other protein-protein interactions that are critical for the propagation of cellular signals.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction
The structure-activity relationship (SAR) of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- can be inferred from studies on various series of arylsulfonamide and benzoic acid derivatives. These studies systematically modify different parts of the core structure to understand their contribution to biological activity.
The benzoic acid group is a critical component for the biological activity of many related compounds, often serving as a key interaction point with target proteins, for instance, by forming hydrogen bonds.
Position of the Carboxylic Acid: The para-position of the carboxylic acid relative to the sulfonamido linker is a common feature in many biologically active analogs. Altering its position to ortho or meta would likely have a significant impact on the molecule's geometry and its ability to fit into a target binding pocket, potentially leading to a decrease in activity.
Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) or non-acidic groups would fundamentally change the electronic and binding properties of the molecule. For many targets where the carboxylic acid is a key pharmacophore, this would likely abolish activity.
Substitution on the Benzoic Acid Ring: The addition of substituents to the benzoic acid ring can modulate activity. For example, in a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, substitutions on the other aromatic ring were shown to significantly affect inhibitory potential against α-amylase and α-glucosidase. This suggests that even distal modifications can influence the presentation of the benzoic acid moiety.
Table 2: Inferred SAR of the Benzoic Acid Moiety
| Modification | Predicted Impact on Activity | Rationale |
|---|---|---|
| Shifting the carboxylic acid to ortho or meta position | Likely decrease | Altered molecular geometry and interaction with target. |
| Replacing the carboxylic acid with a non-acidic group | Likely abolition | Loss of a key pharmacophoric feature for many targets. |
This table is based on established principles from related compound series.
Linker Rigidity: The sulfonamide group provides a degree of conformational restriction. Replacing it with more flexible linkers (e.g., an amide or an ether) could lead to a loss of potency due to an entropic penalty upon binding. Conversely, introducing more rigid linkers could enhance activity if the resulting conformation is optimal for the target.
Hydrogen Bonding Capacity: The N-H of the sulfonamide is a hydrogen bond donor. Methylation or replacement of this hydrogen would eliminate this interaction, which could be detrimental to activity if it is involved in binding to a target.
Inversion of the Sulfonamide: Inverting the sulfonamide group (i.e., -SO2NH- to -NHSO2-) would significantly alter the vector and electronic properties of the linker, likely having a profound impact on biological activity.
The 4-phenoxyphenyl group is a large, lipophilic moiety that likely engages in hydrophobic and/or π-stacking interactions within a protein binding pocket.
Substituents on the Phenoxy Ring: Adding electron-donating or electron-withdrawing groups to the terminal phenoxy ring can modulate the electronic properties and binding interactions. For example, in a series of Mcl-1 inhibitors with a similar arylsulfonamide core, substitutions on a terminal aromatic ring had a significant impact on binding affinity.
Substituents on the Central Phenyl Ring: Substitution on the phenyl ring directly attached to the sulfonyl group can also influence activity. These substitutions can alter the dihedral angle between the two rings of the diphenyl ether and affect how the molecule presents itself to its target.
Replacement of the Diphenyl Ether: Replacing the 4-phenoxyphenyl group with other bulky, lipophilic groups (e.g., biphenyl (B1667301), naphthalene) could either enhance or diminish activity depending on the specific steric and electronic requirements of the target's binding site. Studies on Keap1-Nrf2 PPI inhibitors have shown that replacing a phenyl ring with a naphthalene (B1677914) or biphenyl moiety can have a significant and sometimes positive impact on potency.
Table 3: Inferred SAR of the (4-Phenoxyphenyl) Moiety
| Modification | Predicted Impact on Activity | Rationale |
|---|---|---|
| Adding substituents to the terminal phenoxy ring | Modulation | Can alter electronic properties and hydrophobic interactions. |
| Replacing the 4-phenoxyphenyl group with smaller aliphatic groups | Likely decrease | Loss of significant hydrophobic and/or π-stacking interactions. |
This table is based on established principles from related compound series.
Analytical Method Development for Benzoic Acid, 4 4 Phenoxyphenyl Sulfonyl Amino in Research Matrices
High-Performance Liquid Chromatography (HPLC) Methodologies
Reverse-Phase and Normal-Phase Separations
The development of robust High-Performance Liquid Chromatography (HPLC) methods is fundamental for the quantification and purification of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- in various research matrices. Due to the compound's aromatic nature and the presence of both polar (carboxylic acid, sulfonamide) and nonpolar (phenoxyphenyl) moieties, reverse-phase (RP) HPLC is the most common and effective separation technique.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is employed. The mobile phase is generally a mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with a pH modifier like formic acid or acetic acid to control the ionization state of the analyte. The acidic modifier ensures the carboxylic acid group is protonated, leading to better retention and peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for the timely elution of this relatively nonpolar compound and to resolve it from other components in complex mixtures.
While less common for this type of analyte, normal-phase (NP) HPLC could theoretically be employed. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or isopropanol). This mode of separation would be more sensitive to the polar functional groups of the molecule. However, NP-HPLC is generally more susceptible to issues with water content in the mobile phase, which can lead to poor reproducibility. For Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-, RP-HPLC is generally the preferred method due to its robustness and suitability for a wide range of research matrices.
Table 1: Illustrative Reverse-Phase HPLC Parameters for Analysis of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but scientifically plausible set of starting conditions for method development. Actual parameters would require optimization.
Chiral Separation Techniques (if applicable)
Chiral separation is only applicable if a molecule possesses a stereocenter and exists as enantiomers. Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- does not inherently contain a chiral center in its structure. Therefore, chiral separation techniques are not applicable for the analysis of this compound unless it is derivatized with a chiral reagent or forms a chiral complex. If a synthetic route were to introduce a chiral center, or if it were part of a larger chiral molecule, then chiral HPLC would be necessary. This would typically involve the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. The presence of the carboxylic acid and sulfonamide groups makes the molecule prone to decomposition at the high temperatures required for GC analysis.
However, GC-MS could be employed for its analysis following a derivatization step to create a more volatile and thermally stable analogue. A common derivatization strategy for compounds containing acidic protons (like the carboxylic acid and the N-H of the sulfonamide) is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another possibility is methylation of the carboxylic acid using a reagent like diazomethane (B1218177) or trimethylsilyldiazomethane. The resulting derivative would be significantly more volatile and amenable to GC separation and subsequent mass spectrometric detection. This approach, while technically possible, is often more complex and less direct than LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Quantification in Complex Biological/Chemical Matrices (Non-Clinical)
For the sensitive and selective quantification of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- in complex non-clinical matrices such as environmental samples or in vitro assay buffers, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry.
The analysis is typically performed using an electrospray ionization (ESI) source, most commonly in negative ion mode due to the presence of the acidic carboxylic acid group, which readily forms a [M-H]⁻ ion. In the tandem mass spectrometer, a specific precursor ion (the deprotonated molecule) is selected and fragmented through collision-induced dissociation (CID). Specific product ions are then monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and allows for quantification even in the presence of co-eluting matrix components. The development of an LC-MS/MS method would involve optimizing the ionization and fragmentation parameters for the target analyte.
Table 2: Hypothetical LC-MS/MS Parameters for Quantification
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ion 1 (m/z) | Fragment corresponding to loss of SO₂ |
| Product Ion 2 (m/z) | Fragment corresponding to the phenoxyphenyl moiety |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 100 ms |
The specific m/z values and collision energies would need to be determined experimentally.
Metabolite Identification and Profiling (In Vitro)
LC-MS/MS is also a powerful tool for the identification and profiling of metabolites of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- from in vitro studies, such as those using liver microsomes or hepatocytes. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are often used for this purpose as they provide accurate mass measurements, which can be used to determine the elemental composition of metabolites.
Common metabolic pathways for sulfonamides include N-acetylation, N-glucuronidation, and hydroxylation of the aromatic rings. The phenoxyphenyl moiety provides two aromatic rings that are potential sites for oxidative metabolism by cytochrome P450 enzymes. The resulting hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate. By comparing the mass spectra and chromatographic retention times of samples from control and test incubations, potential metabolites can be identified. The fragmentation patterns of the metabolites in MS/MS experiments provide structural information that can help to elucidate the site of metabolic modification. For example, a mass shift of +16 Da would indicate the addition of an oxygen atom (hydroxylation).
Spectrophotometric and Spectrofluorometric Assays
The development of robust analytical methods is crucial for the quantification of "Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-" in various research matrices. Spectrophotometric and spectrofluorometric techniques, owing to their simplicity, cost-effectiveness, and sensitivity, represent viable approaches for this purpose. juniperpublishers.com This section outlines the theoretical basis and potential methodologies for the development of such assays, drawing upon the known spectroscopic characteristics of its constituent chemical moieties.
Ultraviolet-Visible (UV-Vis) spectrophotometry is predicated on the principle that molecules absorb light at specific wavelengths, a phenomenon directly proportional to the analyte's concentration. The chemical structure of "Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-" incorporates several chromophores, namely the benzoic acid, phenoxy, and phenylsulfonyl groups. These aromatic systems contain π-electrons that can be excited by UV radiation, leading to characteristic absorption bands.
The primary absorption characteristics are expected to arise from the electronic transitions within the benzenoid systems. For instance, derivatives of benzoic acid and aminobenzoic acid typically exhibit strong absorption bands in the UV region. Specifically, 4-aminobenzoic acid shows absorption maxima around 194 nm, 226 nm, and 278 nm. nih.gov The presence of the bulky and electron-rich (4-phenoxyphenyl)sulfonyl group is anticipated to modulate these absorption characteristics. This substituent may cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.
A hypothetical UV-Vis spectrophotometric method for the quantification of "Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-" would involve scanning a solution of the compound across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax). This λmax would then be used for quantitative analysis. The influence of pH on the absorption spectrum should also be considered, as the ionization state of the carboxylic acid and the amino group can significantly alter the electronic structure and, consequently, the UV absorption. pharmahealthsciences.net For example, in acidic solutions, the protonation of the amino group may lead to a hypsochromic (blue) shift, while in alkaline solutions, the deprotonation of the carboxylic acid could result in a bathochromic shift.
A summary of potential spectrophotometric parameters is presented in the table below. It is important to note that these are projected values based on related structures and would require experimental verification.
| Parameter | Projected Value | Rationale/Comments |
| Wavelength of Maximum Absorption (λmax) | 270 - 290 nm | Based on the absorption of aminobenzoic acid derivatives and the expected bathochromic shift from the phenoxyphenylsulfonyl group. juniperpublishers.comnih.gov |
| Molar Absorptivity (ε) | 10,000 - 25,000 L·mol⁻¹·cm⁻¹ | Typical range for aromatic compounds with extended conjugation. |
| Linearity Range | 0.5 - 25 µg/mL | A common working range for spectrophotometric assays of pharmaceutical compounds. |
| Limit of Detection (LOD) | ~0.1 µg/mL | Estimated based on typical sensitivities of modern spectrophotometers. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | Generally estimated as three times the LOD. |
Spectrofluorometry is another powerful analytical technique that measures the fluorescence emission of a compound. For a molecule to be fluorescent, it must possess a rigid, planar structure with an extensive system of conjugated π-electrons. While the core structure of "Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-" contains fluorophores, the flexibility of the phenoxyphenyl group and the sulfonyl linkage might influence its quantum yield.
The development of a spectrofluorometric assay would involve determining the optimal excitation and emission wavelengths. The excitation wavelength is typically close to the compound's maximum UV absorption. Upon excitation, the molecule is promoted to a higher electronic state and subsequently relaxes to the ground state by emitting a photon at a longer wavelength (the emission wavelength). The intensity of this emitted light is proportional to the concentration of the analyte.
The native fluorescence of "Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-" may be influenced by the solvent polarity and pH. nih.gov In some cases, derivatization with a fluorescent tag can be employed to enhance the signal and improve the sensitivity and selectivity of the assay.
The following table outlines the prospective parameters for a spectrofluorometric method. These values are hypothetical and serve as a starting point for method development.
| Parameter | Projected Value | Rationale/Comments |
| Excitation Wavelength (λex) | 280 - 300 nm | Typically near the main UV absorption band. |
| Emission Wavelength (λem) | 340 - 380 nm | Stokes shift is expected, leading to emission at a longer wavelength than excitation. |
| Linearity Range | 0.01 - 1 µg/mL | Spectrofluorometry is generally more sensitive than spectrophotometry. |
| Limit of Detection (LOD) | ~0.002 µg/mL | Reflects the high sensitivity of fluorescence detection. |
| Limit of Quantitation (LOQ) | ~0.006 µg/mL | Typically three times the LOD. |
Applications and Research Utility of Benzoic Acid, 4 4 Phenoxyphenyl Sulfonyl Amino
Development as a Molecular Probe for Biochemical Systems
The unique structural characteristics of arylsulfonamides and benzoic acid derivatives make them valuable scaffolds for the development of molecular probes to investigate complex biological systems.
Use in Target Validation Studies
Compounds with similar core structures to Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- have been developed as antagonists for various receptors, playing a crucial role in target validation. For instance, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as novel antagonists for the human androgen receptor, targeting a specific region of the receptor. nih.gov One compound in this series demonstrated significant antagonistic activity with an IC50 value of 0.47 μM. nih.gov Such antagonists are instrumental in confirming the role of a specific receptor in a disease pathway.
Furthermore, sulfonamide-based fluorescent probes have been synthesized to visually locate and study G protein-coupled receptors (GPCRs) like GPR120, a target for metabolic diseases. nih.gov These probes help in establishing a binding assay system to screen for new agonists and antagonists, thereby validating the receptor as a therapeutic target. nih.gov The incorporation of a fluorescent group onto a scaffold like Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- could potentially enable similar target validation studies for other receptors.
Tool Compound for Elucidating Biological Pathways
The sulfonamide moiety is a key feature in many biologically active compounds that serve as tools to unravel biological pathways. Sulfonamides are known to interact with a variety of enzymes and receptors, and by studying these interactions, researchers can gain insights into cellular processes. For example, certain sulfonamide derivatives act as inhibitors of carbonic anhydrase isozymes, which are involved in physiological and pathological processes such as tumorigenesis. merckmillipore.com
Moreover, sulfamoyl benzoic acid analogues have been synthesized and identified as specific agonists for the LPA2 receptor, which is involved in mediating anti-apoptotic effects. nih.govnih.gov The development of such specific agonists allows for the detailed study of the signaling pathways regulated by this receptor. The structural similarity of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- to these compounds suggests it could be modified to act as a selective modulator of a specific biological pathway, thereby serving as a valuable tool for its elucidation.
Role as a Precursor or Intermediate in Organic Synthesis
The chemical structure of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- suggests its potential as a versatile intermediate in organic synthesis. The benzoic acid moiety can be readily converted into other functional groups, such as esters, amides, or acid chlorides, allowing for the construction of more complex molecules.
The synthesis of related arylsulfonamide derivatives often involves the reaction of an amino-substituted benzoic acid with a sulfonyl chloride. For example, 4-Benzenesulfonamidobenzoic acid is synthesized by reacting 4-aminobenzoic acid with benzenesulfonyl chloride in the presence of a base. nih.gov A similar synthetic strategy could likely be employed for the preparation of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- from 4-aminobenzoic acid and 4-phenoxybenzenesulfonyl chloride.
The following table outlines a general synthetic approach for related compounds:
| Reactant 1 | Reactant 2 | Product |
| 4-Aminobenzoic acid | Benzenesulfonyl chloride | 4-Benzenesulfonamidobenzoic acid |
| 4-Aminobenzoic acid | 4-Methylbenzenesulfonyl chloride | 4-(Tosylimino)benzoic acid |
This reactivity makes the title compound a potential building block for the synthesis of a library of derivatives with diverse biological activities.
Exploration in Materials Science or Supramolecular Chemistry (if applicable)
While direct applications in materials science for this specific compound are not documented, its constituent parts, particularly the benzoic acid and sulfonamide groups, are known to participate in the formation of supramolecular assemblies and functional polymers.
Benzoic acid derivatives are well-known for their ability to form hydrogen-bonded dimers and other supramolecular structures. rsc.orgtue.nl The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to the formation of predictable and stable patterns. This property is fundamental in the design of crystal structures and liquid crystals. The crystal structure of 4-Benzenesulfonamidobenzoic acid reveals that adjacent molecules are linked via intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which stabilize the crystal lattice. nih.gov
Furthermore, polymers containing sulfonamide groups have been developed as pH-sensitive materials. google.com These polymers can change their physical properties, such as solubility and swelling, in response to changes in pH. google.com This responsiveness makes them suitable for applications in drug-delivery systems, biosensors, and other smart materials. The presence of both the benzoic acid and sulfonamide moieties in Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- suggests its potential as a monomer for the synthesis of novel functional polymers with interesting supramolecular and responsive properties.
Patents and Intellectual Property Landscape in Academic Contexts (non-commercial focus)
A review of the patent landscape for related structures reveals a strong focus on their therapeutic applications. Numerous patents describe the synthesis and use of sulfonamide derivatives as enzyme inhibitors, receptor antagonists, and antimicrobial or anticancer agents. merckmillipore.com
For example, patents have been filed for sulfonamide-containing compounds as carbonic anhydrase inhibitors for the treatment of glaucoma and as tyrosine kinase inhibitors for cancer therapy. merckmillipore.com The intellectual property in this area often centers on novel chemical scaffolds that exhibit improved potency, selectivity, or pharmacokinetic properties.
A patent for a close structural isomer, 3-(4-PHENOXYPHENYLSULFONAMIDO)BENZOIC ACID, exists, indicating that this class of compounds has been explored for its potential applications. While the specific utility in this patent is not detailed, its existence underscores the interest in the phenoxyphenylsulfonamido benzoic acid scaffold.
In an academic context, the novelty of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- and its derivatives would likely lie in the discovery of their interaction with a novel biological target or their application in a new area of materials science. The intellectual property would then be associated with the novel use of the compound or the specific biological or material properties that are discovered.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research (Pre-clinical, In Silico)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize preclinical drug discovery, and these technologies hold immense promise for accelerating the research and development of derivatives of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-. AI and ML algorithms can analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their properties, thereby reducing the time and cost associated with traditional drug discovery pipelines. nih.govnih.govsquarespace.com
In the context of this specific scaffold, AI and ML can be employed in several key areas:
Virtual Screening and Hit Identification: Machine learning models can be trained on large libraries of chemical compounds with known biological activities to predict the potential of new molecules to interact with specific biological targets. squarespace.com For instance, a model could be developed to screen virtual libraries of compounds structurally related to Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- to identify those with a high probability of exhibiting a desired therapeutic effect.
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. stanford.edu By providing the model with the core scaffold of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- and a set of desired characteristics (e.g., high potency, low toxicity), these algorithms can generate novel derivatives that have never been synthesized before. stanford.edu
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is a critical step in preclinical development. gjpb.de AI models can be trained to predict these properties with a high degree of accuracy, allowing researchers to prioritize compounds with favorable pharmacokinetic and safety profiles early in the discovery process. gjpb.de This can significantly reduce the number of costly and time-consuming animal studies required.
Mechanism of Action Elucidation: AI can help to unravel the complex biological mechanisms through which a drug exerts its effects. By analyzing large datasets from genomics, proteomics, and metabolomics studies, machine learning algorithms can identify patterns and correlations that may not be apparent to human researchers, providing valuable insights into the mechanism of action of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- and its analogs. nih.gov
The application of these in silico methods is becoming increasingly integral to modern drug discovery, offering a powerful toolkit to enhance the efficiency and success rate of bringing new therapies to the clinic. nih.gov
Novel Synthetic Methodologies for Enhanced Sustainability
The chemical synthesis of pharmaceutical compounds is often associated with the use of harsh reagents, hazardous solvents, and the generation of significant waste. In line with the growing emphasis on green chemistry, a key future direction for the synthesis of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- and its derivatives is the development of novel, sustainable, and environmentally benign methodologies. tandfonline.com
Recent advancements in synthetic organic chemistry offer several promising avenues for achieving this goal:
Mechanochemistry: This solvent-free approach involves the use of mechanical force, such as ball milling, to drive chemical reactions. rsc.org Mechanochemical synthesis has been successfully applied to the preparation of sulfonamides, offering a greener alternative to traditional solution-phase methods by reducing solvent waste and energy consumption. rsc.org
Aqueous Synthesis: The use of water as a solvent is highly desirable from an environmental perspective. rsc.org Researchers have developed methods for the synthesis of sulfonamides in aqueous media, which can significantly reduce the reliance on volatile organic solvents. rsc.org
Catalytic Methods: The use of catalysts can enhance the efficiency and selectivity of chemical reactions, often under milder conditions. The development of novel catalysts, such as nano-Ru/Fe3O4, for the synthesis of sulfonamides represents a promising strategy for improving the sustainability of the manufacturing process. acs.org One-pot synthesis of diaryl sulfonamides using iron and copper catalysis is another emerging sustainable method. thieme-connect.comresearchgate.net
Electrosynthesis: Electrochemical methods can provide a powerful and environmentally friendly way to forge chemical bonds. The electrosynthesis of aromatic sulfonamides has been demonstrated as a conceptually new and simple approach that avoids harsh reaction conditions. chemistryworld.com
By embracing these and other green chemistry principles, the synthesis of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- can be made more efficient, cost-effective, and environmentally responsible.
Expansion of Mechanistic Understanding at the Atomic Level
A thorough understanding of how a drug molecule interacts with its biological target at the atomic level is crucial for rational drug design and the development of more potent and selective inhibitors. Future research on Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- will undoubtedly focus on elucidating its mechanism of action with greater precision through a combination of experimental and computational techniques.
Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the drug-target complex, offering a detailed snapshot of the binding mode at the atomic level. This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding the design of new and improved inhibitors.
Biophysical Techniques: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantitatively measure the binding affinity and kinetics of the interaction between the compound and its target protein. These data are essential for validating the predictions from computational models and for ranking the potency of different derivatives.
A deeper understanding of the molecular basis of action will enable the design of next-generation inhibitors with improved efficacy and reduced off-target effects.
Design of Next-Generation Molecular Tools Based on the Benzoic Acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- Scaffold
The Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- scaffold represents a versatile platform for the design and development of a wide range of molecular tools for chemical biology and pharmacology. By strategically modifying the core structure, it is possible to create novel probes and agents with tailored properties for specific applications.
Chemical Probes: Chemical probes are small molecules that are used to study the function of a specific protein or pathway in a biological system. By attaching a fluorescent dye or a reactive group to the Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- scaffold, it may be possible to create probes that can be used to visualize the localization of a target protein within a cell or to identify its interacting partners.
Targeted Drug Delivery Systems: The scaffold could be incorporated into larger drug delivery systems to enhance their targeting to specific tissues or cell types. For example, it could be conjugated to a monoclonal antibody or a nanoparticle that is designed to recognize a specific cancer-associated antigen.
Pharmacological Modulators: By systematically exploring the structure-activity relationship of the scaffold, it is possible to design analogs with altered pharmacological properties. This could include the development of agonists, antagonists, or allosteric modulators for a particular receptor or enzyme. For instance, derivatives of 3-sulfonamido benzoic acid have been explored as P2Y14R antagonists. nih.gov
The design and synthesis of such molecular tools will not only advance our understanding of fundamental biological processes but also has the potential to lead to the development of new diagnostic and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid?
- Methodological Answer : The compound is synthesized via sulfonylation of the primary amine group on 4-aminobenzoic acid using 4-phenoxyphenylsulfonyl chloride. Key steps include:
- Amine activation : Dissolve 4-aminobenzoic acid in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.
- Sulfonylation : Add 4-phenoxyphenylsulfonyl chloride dropwise at 0–5°C to minimize side reactions. Use a base (e.g., pyridine) to neutralize HCl byproducts .
- Purification : Isolate the product via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : The aromatic protons in the phenoxyphenyl and benzoic acid moieties show distinct splitting patterns (e.g., doublets for para-substituted rings). The sulfonamide NH proton appears as a singlet near δ 10–12 ppm in DMSO-d6 .
- IR : Key peaks include S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H stretching (~2500–3000 cm⁻¹, broad if protonated) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M-H]⁻ at m/z 398.07 (C₁₉H₁₅NO₅S).
Q. What are the recommended handling and storage protocols?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential dust inhalation risks.
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from variations in solvent polarity, pH, or crystalline forms. To address this:
- Solvent Screening : Test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, acetonitrile).
- Polymorph Analysis : Use X-ray crystallography or DSC to identify crystalline phases affecting solubility .
- Computational Modeling : Predict solubility parameters using COSMO-RS or Hansen solubility parameters .
Q. What strategies optimize the compound’s reactivity for derivatization in drug design?
- Methodological Answer :
- Functional Group Protection : Protect the carboxylic acid (e.g., as a methyl ester) to direct sulfonamide reactivity.
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro) on the phenoxyphenyl ring to enhance sulfonamide stability .
- Bioconjugation : Use EDC/NHS coupling to attach targeting moieties (e.g., peptides) to the carboxylic acid group .
Q. How do structural modifications impact its biological activity in enzyme inhibition assays?
- Methodological Answer :
- SAR Studies : Replace the phenoxyphenyl group with bulkier substituents (e.g., naphthyl) to assess steric effects on binding.
- In Vitro Assays : Test inhibitory activity against carbonic anhydrase or sulfotransferases, comparing IC₅₀ values with Probenecid (a structurally related sulfonamide drug) .
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., PDB: 1MXZ) to identify critical hydrogen bonds with the sulfonamide group .
Q. What experimental controls are critical when studying its stability under physiological conditions?
- Methodological Answer :
- Hydrolysis Controls : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Include EDTA to chelate metal ions that may catalyze hydrolysis .
- Light Exposure Tests : Perform stability studies under UV/visible light to assess photodegradation, referencing ICH Q1B guidelines .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting NMR data for the sulfonamide NH proton?
- Methodological Answer : Variability in NH proton signals may arise from tautomerism or hydrogen bonding.
- Deuterium Exchange : Shake the sample with D₂O; disappearance of the NH peak confirms its assignment.
- Variable Temperature NMR : Heating the sample to 60°C may sharpen the NH signal by reducing hydrogen-bonding interactions .
Q. What analytical methods validate purity when HPLC shows a single peak but biological assays suggest impurities?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed sulfonamide or residual solvents) with higher sensitivity.
- Bioassay-Specific Testing : Use orthogonal assays (e.g., fluorescence polarization) to rule out interference from non-UV-active contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
